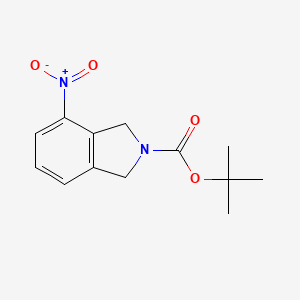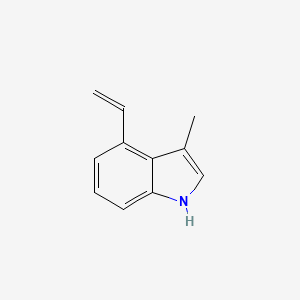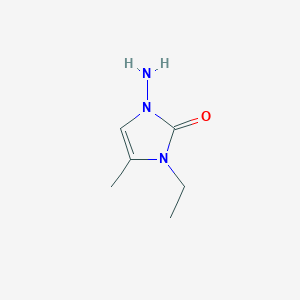
Tert-butyl 4-nitroisoindoline-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 4-nitroisoindoline-2-carboxylate is a chemical compound that belongs to the class of isoindoline derivatives. Isoindoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a tert-butyl group, a nitro group, and a carboxylate group attached to the isoindoline ring system.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-nitroisoindoline-2-carboxylate typically involves the nitration of isoindoline derivatives followed by esterification. One common method involves the nitration of isoindoline-2-carboxylic acid using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group. The resulting 4-nitroisoindoline-2-carboxylic acid is then esterified with tert-butyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to form this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The use of safer nitrating agents and environmentally friendly solvents is also emphasized in industrial settings to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 4-nitroisoindoline-2-carboxylate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using iron powder and hydrochloric acid.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, iron powder with hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols.
Ester Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: 4-aminoisoindoline-2-carboxylate.
Substitution: Various substituted isoindoline derivatives.
Ester Hydrolysis: 4-nitroisoindoline-2-carboxylic acid.
Applications De Recherche Scientifique
Tert-butyl 4-nitroisoindoline-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its ability to interact with biological targets.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of tert-butyl 4-nitroisoindoline-2-carboxylate involves its interaction with specific molecular targets in biological systems. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, thereby modulating biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-butyl 5-nitroisoindoline-2-carboxylate: Similar structure but with the nitro group at the 5-position.
Tert-butyl 4-aminoisoindoline-2-carboxylate: Similar structure but with an amino group instead of a nitro group.
Tert-butyl 4-methylisoindoline-2-carboxylate: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
Tert-butyl 4-nitroisoindoline-2-carboxylate is unique due to the presence of the nitro group at the 4-position, which imparts distinct chemical reactivity and biological activity compared to its analogs. The nitro group can participate in various chemical reactions, making this compound a versatile intermediate in organic synthesis .
Propriétés
Formule moléculaire |
C13H16N2O4 |
|---|---|
Poids moléculaire |
264.28 g/mol |
Nom IUPAC |
tert-butyl 4-nitro-1,3-dihydroisoindole-2-carboxylate |
InChI |
InChI=1S/C13H16N2O4/c1-13(2,3)19-12(16)14-7-9-5-4-6-11(15(17)18)10(9)8-14/h4-6H,7-8H2,1-3H3 |
Clé InChI |
OJZKGRMUCKVDSE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CC2=C(C1)C(=CC=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-(tert-Butyl) 7-ethyl 3,4,6,7-tetrahydropyrrolo[1,2-a]pyrazine-2,7(1H)-dicarboxylate](/img/structure/B12828909.png)



![Benzo[f]pyrrolo[1,2-a]quinoxaline-3-carbaldehyde](/img/structure/B12828919.png)

![5-[(1R,2S,4R,5R,6R,7R,11R,14S,16S)-5,14,16-trihydroxy-7,11-dimethyl-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-6-yl]pyran-2-one](/img/structure/B12828942.png)




